molecular formula C12H8F2N4 B11756301 4,4'-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole)

4,4'-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole)

Cat. No.: B11756301
M. Wt: 246.22 g/mol
InChI Key: NLBVLWDJBUTMCI-UHFFFAOYSA-N
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Description

4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) is an organic compound characterized by the presence of two pyrazole rings connected through a difluorophenylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) typically involves the reaction of 2,5-difluorobenzene with hydrazine derivatives under controlled conditions. One common method includes the use of a condensation reaction where 2,5-difluorobenzene is reacted with hydrazine hydrate in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The difluorophenylene moiety allows for substitution reactions, where fluorine atoms can be replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted difluorophenylene derivatives.

Scientific Research Applications

4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique properties. These interactions can influence various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) is unique due to its specific combination of pyrazole rings and difluorophenylene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H8F2N4

Molecular Weight

246.22 g/mol

IUPAC Name

4-[2,5-difluoro-4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole

InChI

InChI=1S/C12H8F2N4/c13-11-1-9(7-3-15-16-4-7)12(14)2-10(11)8-5-17-18-6-8/h1-6H,(H,15,16)(H,17,18)

InChI Key

NLBVLWDJBUTMCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C2=CNN=C2)F)C3=CNN=C3

Origin of Product

United States

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